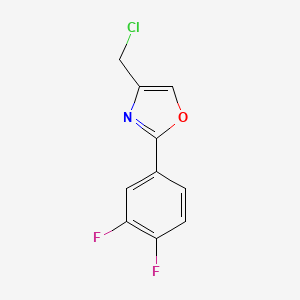
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, also known as CMDF, is a compound of great interest to scientists and researchers due to its unique properties and potential applications. It is a cyclic compound with a five-membered ring structure consisting of a chlorine atom, two fluorine atoms, an oxygen atom, and a carbon atom. CMDF is a colorless liquid at room temperature and is highly soluble in water and organic solvents. It is an important intermediate in organic synthesis and is used in various industrial applications.
Applications De Recherche Scientifique
Synthesis and Reactivity
2-(Halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs similar to 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, are highlighted for their effective use as reactive scaffolds. They are utilized for synthetic elaboration at the 2-position through substitution reactions to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Such compounds have applications in developing novel chemical entities with potential biological activities or material properties (Patil & Luzzio, 2016).
Coordination Chemistry and Ligand Design
Oxazoline ligands, including those derived from 4,5-dihydro-1,3-oxazole compounds, are utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design, ease of synthesis from available precursors, and ability to modulate chiral centers near the donor atoms make them valuable in coordination chemistry and catalysis. This approach facilitates the development of asymmetric synthesis processes, important for creating enantiomerically pure pharmaceuticals and other biologically active molecules (Gómez, Muller, & Rocamora, 1999).
Organic Synthesis and Functionalization
The Suzuki coupling reaction has been applied to oxazoles, including the functionalization of their 2- and 4-positions. This methodology allows for the rapid synthesis of diverse aryl- and heteroaryl-substituted oxazoles under microwave-assisted conditions, leading to good to excellent yields. Such functionalized oxazoles have applications in the development of new pharmaceuticals, agrochemicals, and materials science, showcasing the broad utility of 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole as a precursor for more complex molecules (Ferrer Flegeau, Popkin, & Greaney, 2006).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWTBORHGIPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
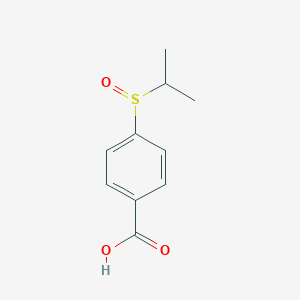
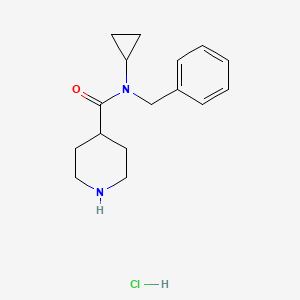

![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
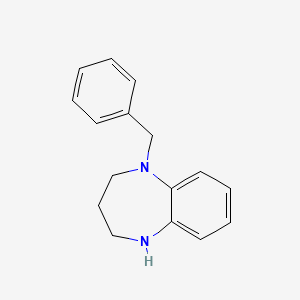
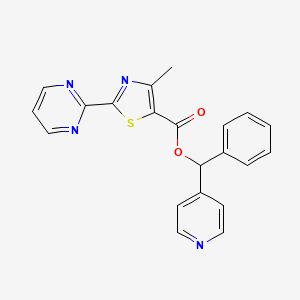
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)

![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)
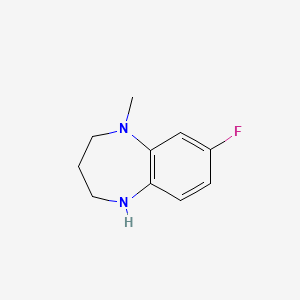
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)